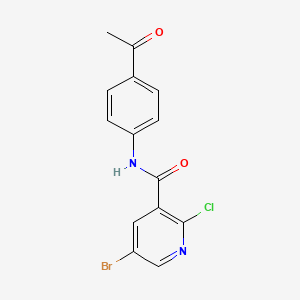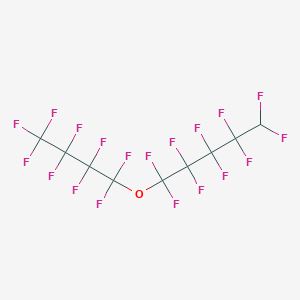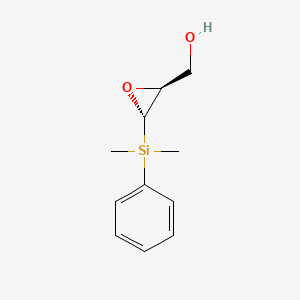![molecular formula C11H26SSn B12560681 Trimethyl[3-(pentylsulfanyl)propyl]stannane CAS No. 193691-27-9](/img/structure/B12560681.png)
Trimethyl[3-(pentylsulfanyl)propyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[3-(pentylsulfanyl)propyl]stannane is an organotin compound with the molecular formula C11H24SSn. This compound is characterized by the presence of a tin atom bonded to a trimethyl group and a 3-(pentylsulfanyl)propyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl[3-(pentylsulfanyl)propyl]stannane can be synthesized through the reaction of trimethyltin chloride with 3-(pentylsulfanyl)propyl lithium. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Inert Atmosphere: Nitrogen or argon gas
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[3-(pentylsulfanyl)propyl]stannane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The tin atom can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Lower oxidation state tin compounds
Substitution: Various organotin derivatives depending on the substituent introduced
Applications De Recherche Scientifique
Trimethyl[3-(pentylsulfanyl)propyl]stannane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Trimethyl[3-(pentylsulfanyl)propyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The sulfur atom in the pentylsulfanyl group can also participate in redox reactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl[3-(methylsulfanyl)propyl]stannane
- Trimethyl[3-(ethylsulfanyl)propyl]stannane
- Trimethyl[3-(butylsulfanyl)propyl]stannane
Uniqueness
Trimethyl[3-(pentylsulfanyl)propyl]stannane is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical and physical properties. This group influences the compound’s solubility, reactivity, and potential biological activity, making it a valuable reagent in various applications.
Propriétés
Numéro CAS |
193691-27-9 |
|---|---|
Formule moléculaire |
C11H26SSn |
Poids moléculaire |
309.10 g/mol |
Nom IUPAC |
trimethyl(3-pentylsulfanylpropyl)stannane |
InChI |
InChI=1S/C8H17S.3CH3.Sn/c1-3-5-6-8-9-7-4-2;;;;/h2-8H2,1H3;3*1H3; |
Clé InChI |
HBCJBZHCPAYFOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSCCC[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)





![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)

![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)
methyl}benzoic acid](/img/structure/B12560650.png)

